molecular formula C15H13NO3 B14644698 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 54209-91-5

5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B14644698
CAS No.: 54209-91-5
M. Wt: 255.27 g/mol
InChI Key: HIZLABHKQMKPSG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzyloxy group at the 5-position and a methyl group at the 3-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and benzyl bromide.

    Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 5-position of the benzoxazole ring through an etherification reaction. This involves reacting the benzoxazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the benzoxazole ring at the 3-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield benzyl alcohol derivatives.

Scientific Research Applications

5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry: Used in the production of specialty chemicals and materials. It is employed in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-methyl-1,3-benzoxazol-2(3H)-one: Similar structure but with a different substitution pattern.

    5-(Benzyloxy)-3-ethyl-1,3-benzoxazol-2(3H)-one: Similar structure but with an ethyl group instead of a methyl group.

    5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.

Uniqueness

5-(Benzyloxy)-3-methyl-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both benzyloxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

54209-91-5

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H13NO3/c1-16-13-9-12(7-8-14(13)19-15(16)17)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

HIZLABHKQMKPSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)OC1=O

Origin of Product

United States

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